Sodium sarcosinate
CAS No.: 4316-73-8
Cat. No.: VC21122696
Molecular Formula: C3H7NNaO2+
Molecular Weight: 112.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4316-73-8 |
|---|---|
| Molecular Formula | C3H7NNaO2+ |
| Molecular Weight | 112.08 g/mol |
| IUPAC Name | sodium;2-(methylamino)acetate |
| Standard InChI | InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 |
| Standard InChI Key | ZUFONQSOSYEWCN-UHFFFAOYSA-M |
| Isomeric SMILES | CNCC(=O)[O-].[Na+] |
| SMILES | CNCC(=O)[O-].[Na+] |
| Canonical SMILES | CNCC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Properties
Sodium sarcosinate (C3H6NNaO2) is the sodium salt of sarcosine, an amino acid intermediate in the metabolism of choline . As a methylated derivative of glycine, it features a distinctive molecular structure with a methylamino group and a carboxylate functional group coordinated with sodium.
Basic Chemical Information
Physical and Chemical Properties
The physical state of sodium sarcosinate varies based on concentration and preparation. In its commercial form, it frequently appears as a colorless to yellowish liquid at 40% solution, though solid forms are also produced .
Synthesis and Production Methods
Several manufacturing routes exist for the commercial production of sodium sarcosinate, each with specific advantages depending on scale and purity requirements.
Chloroacetic Acid Method
This traditional method involves the reaction between methylamine and sodium salt of monochloroacetic acid in a one-step process . The reaction can be represented as:
H₂NCH₃ + ClCH₂COONa → CH₃NHCH₂COONa + HCl
Research has established optimal reaction conditions, with highest yields obtained at approximately 30°C through gradual addition of sodium monochloroacetate to methylamine solution over a 6-hour period . Kinetic studies indicate this synthesis follows second-order reaction kinetics with a rate constant (κ) of 0.0085 and regression coefficient (R²) of 0.0934 .
Hydroxyacetonitrile Method
A more recent production pathway involves the condensation of hydroxyacetonitrile with methylamine to form methylaminoacetonitrile, followed by hydrolysis with sodium hydroxide . This method allows for higher purity products when combined with appropriate purification techniques.
Alternative Synthesis Route
An alternative synthesis pathway involves the reaction of 2-methylaminoethanol with sodium hydroxide using Cu/Ni Raney catalyst in water at 160°C under pressure (approximately 7500.75 Torr) for 4 hours. This method reportedly achieves yields of approximately 97.2% .
Industrial Applications
Sodium sarcosinate serves as a versatile chemical with applications spanning multiple industries due to its unique properties.
Surfactant Industry
As an important intermediate in the production of sarcosinate surfactants, sodium sarcosinate contributes to the development of mild, biodegradable anionic surfactants. These derivatives find extensive use in personal care formulations including shampoos, body washes, and cleansing products .
Pharmaceutical Applications
The compound serves as an intermediate in pharmaceutical synthesis and has been identified as having potential biological applications . Its derivatives, particularly sodium lauroyl sarcosinate, have been investigated for their interactions with proteins and potential effects on amyloid fibrillation pathways .
Technical and Industrial Uses
Effects on Biological Systems
Recent research has investigated the interactions of sodium sarcosinate derivatives with biological systems, providing insights into their potential impacts on human health and ecological systems.
Skin Microbiome Effects
Studies examining sodium lauroyl sarcosinate (SLS) in facial cleansers have revealed significant impacts on the skin microbiome and lipidome. After three weeks of application:
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Alpha diversity of prokaryotic microbial communities decreased significantly
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Structural shifts in the prokaryotic microbiome occurred, characterized by increases in Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia
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Minimal effects on eukaryotic microbiome structure were observed
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Significant changes in skin lipidome composition occurred, particularly increases in phosphatidylglycerol (PG) and phosphatidylcholine (PC) with concurrent decreases in ceramides
These findings suggest that even common surfactant ingredients derived from sodium sarcosinate may influence the ecological balance of skin microorganisms and lipid profiles.
Protein Interactions
Research published in 2025 has demonstrated that sodium lauroyl sarcosinate can induce amyloid fibrillation in human serum albumin (HSA) under specific conditions. The mechanism appears to involve:
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Electrostatic and hydrophobic interactions between the surfactant and protein
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Transformation of HSA's α-helical structure into mixed β-sheet structures characteristic of amyloid fibrils
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Rapid aggregation kinetics when surfactant concentrations exceed 0.3 mM
These findings highlight the complex interactions between sarcosinate-based surfactants and biological macromolecules, with potential implications for both therapeutic applications and safety assessments.
Regulatory Status
Sodium sarcosinate and its derivatives are subject to regulatory oversight across multiple jurisdictions and applications.
Food Contact Applications
The U.S. Food and Drug Administration (FDA) has reviewed the safety of related compounds such as lauroyl sarcosine and sodium lauroyl sarcosinate, approving their use as indirect food additives for applications involving incidental contact with food, particularly in cellophane packaging .
Cosmetic Applications
Sarcosinate derivatives are widely used in cosmetic formulations where they enhance the appearance and feel of hair by increasing body, suppleness, and shine. They also function as cleansing agents that help water mix with oil and dirt . Their safety has been assessed by the Cosmetic Ingredient Review (CIR), establishing guidelines for safe concentration levels in various product categories.
Recent Research Developments
Research interest in sodium sarcosinate and its derivatives continues to evolve, with several recent studies expanding our understanding of these compounds.
Synthesis Optimization
Research published in 2012 explored the kinetics of sodium cocoyl sarcosinate synthesis, finding that the reaction follows second-order kinetics with a reaction rate constant of 0.0153 mol⁻¹ L s⁻¹ at 35°C . This work has provided valuable insights for scaling production from bench to pilot scales.
Novel Solid Preparation Methods
Patent literature from 2013 describes innovative methods for preparing high-purity solid sodium sarcosinate, employing electrodialysis membrane separation technology to obtain purified product . This development potentially offers more efficient production of solid forms with higher purity profiles.
Emerging Biological Applications
The most recent research (2025) has explored the interactions between sodium lauroyl sarcosinate and proteins, revealing previously unknown effects on protein structure and aggregation pathways . These findings may open new avenues for research into the biological effects of sarcosinate derivatives.
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